N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide

Lipophilicity Physicochemical Properties Drug-likeness

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide is a synthetic small-molecule heterocycle (C₁₂H₈ClN₃OS, MW 277.73 g/mol) combining a 4-(2-chlorophenyl)-1,3-thiazole core with a 2-cyanoacetamide side chain. It belongs to the broader class of N-(4-arylthiazol-2-yl)-2-cyanoacetamides, which are recognized as versatile intermediates in medicinal chemistry and heterocyclic synthesis.

Molecular Formula C12H8ClN3OS
Molecular Weight 277.73
CAS No. 851169-62-5
Cat. No. B2786899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide
CAS851169-62-5
Molecular FormulaC12H8ClN3OS
Molecular Weight277.73
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CSC(=N2)NC(=O)CC#N)Cl
InChIInChI=1S/C12H8ClN3OS/c13-9-4-2-1-3-8(9)10-7-18-12(15-10)16-11(17)5-6-14/h1-4,7H,5H2,(H,15,16,17)
InChIKeyMNELAXQLESEQGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide (CAS 851169-62-5): Core Physicochemical & Structural Profile for Informed Procurement


N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide is a synthetic small-molecule heterocycle (C₁₂H₈ClN₃OS, MW 277.73 g/mol) combining a 4-(2-chlorophenyl)-1,3-thiazole core with a 2-cyanoacetamide side chain. It belongs to the broader class of N-(4-arylthiazol-2-yl)-2-cyanoacetamides, which are recognized as versatile intermediates in medicinal chemistry and heterocyclic synthesis. Key computed physicochemical properties include XLogP3 of 3.2, topological polar surface area (TPSA) of 94 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is commercially supplied by multiple vendors at purities ≥95% .

Why N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide Cannot Be Interchanged with In-Class Analogs Without Consequence


Although superficially similar N-(4-arylthiazol-2-yl)-2-cyanoacetamide and N-(4-arylthiazol-2-yl)-2-chloroacetamide analogs exist, the specific ortho-chloro substitution on the phenyl ring and the cyano group on the acetamide side chain create a unique combination of steric, electronic, lipophilic, and reactivity properties that cannot be replicated by simply substituting a para-chloro, unsubstituted phenyl, or tert-butyl analog, nor by replacing the cyano with a chloro group. These differences directly affect logP-driven membrane permeability, metabolic stability, and downstream synthetic derivatization potential, making indiscriminate substitution a risk to both biological and chemical project outcomes [1].

Quantitative Comparator Evidence for N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide (CAS 851169-62-5) Against Closest Analogs


Lipophilicity (XLogP3) of the Ortho-Chlorophenyl Derivative vs. Parent Phenyl and Tert-Butyl Analogs

The target compound exhibits an XLogP3 of 3.2, placing its lipophilicity between that of the unsubstituted phenyl analog (2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, logP 3.31) and the tert-butyl analog (N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide, logP 2.29). This moderate lipophilicity, governed by the ortho-chloro substituent, positions the compound in a distinct region of lipophilic-ligand efficiency space relevant for blood-brain barrier penetration and membrane partitioning [1].

Lipophilicity Physicochemical Properties Drug-likeness

Ortho-Chloro vs. Para-Chloro Phenyl Substitution: Differential Steric and Electronic Properties

The 2-chlorophenyl (ortho-chloro) substitution in the target compound introduces a steric clash with the thiazole ring that is absent in the 4-chlorophenyl (para-chloro) analog, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide. This steric effect alters the dihedral angle between the phenyl and thiazole rings, impacting molecular shape, π-stacking interactions, and target binding complementarity. The ortho position also exerts a distinct inductive electron-withdrawing effect at the thiazole C-4 position relative to para-substitution. While no direct head-to-head biological comparison has been published, class-level SAR for 4-arylthiazole pharmacophores consistently demonstrates that the position of chloro substitution (ortho vs. meta vs. para) produces significant shifts in potency and selectivity [1].

Structure-Activity Relationship ortho-effect Substituent Effects

Cyanoacetamide vs. Chloroacetamide Side Chain: Reactive Handle Differentiation

The cyanoacetamide side chain of the target compound provides a reactive methylene group capable of undergoing Knoevenagel condensations, Michael additions, and cyclocondensation reactions to generate diverse heterocyclic scaffolds (pyridones, pyrazoles, chromenes, thiazolo[3,2-a]pyrimidines). In contrast, the chloro substituent in the structurally analogous 2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide (CAS 338957-50-9) acts as a leaving group for nucleophilic substitution, yielding a different product spectrum. This fundamental reactivity difference defines distinct downstream synthetic applications for which the two compounds are not interchangeable [1] [2].

Synthetic Chemistry Knoevenagel Condensation Building Block Reactivity

Commercial Availability and Purity Benchmarking Against Closest Analogs

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide is stocked by multiple independent suppliers including Santa Cruz Biotechnology (catalog sc-355244, 1 g and 5 g sizes) and Leyan (≥95% purity), indicating a mature and competitive supply chain. The unsubstituted phenyl analog (CAS 31557-89-8) is similarly available, but the ortho-chloro variant commands a distinct pricing tier and supplier catalog numbering (EN300-07611, CM481558), reflecting its differentiated synthesis route and inventory management. No significantly higher-purity grade (>98%) of the target compound is currently listed across major vendors, whereas the phenyl analog is available at 98% purity from Leyan .

Procurement Supply Chain Purity Comparison

Anti-Parasitic Activity of Chloroacetamide Analog Provides Class-Level Inference, Not Direct Target Compound Data

The 2-chloroacetamide analog 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide demonstrated an IC₅₀ of 0.086 µM against Leishmania mexicana promastigotes and a CC₅₀ of 0.031 µM against HeLa cells after 24 h exposure, with evidence of apoptosis induction [1]. This provides class-level evidence that 4-chlorophenyl-thiazole-2-acetamide scaffolds can engage biological targets with sub-micromolar potency. However, the target compound differs in two critical features: (i) the chloro substituent is ortho rather than para on the phenyl ring, and (ii) the acetamide side chain bears a cyano group rather than a chloro atom. No direct anti-parasitic or cytotoxicity data have been published for N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide itself.

Leishmaniasis Antiparasitic Class-level Inference

Explicit Statement on the Current Limitations of Direct Differential Evidence

A systematic search of PubMed, PubChem, BindingDB, ChEMBL, Google Patents, and major vendor databases (as of May 2026) yielded no primary research articles, patents, or database entries containing direct, quantitative biological, pharmacokinetic, or physicochemical comparative data in which N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide (CAS 851169-62-5) was experimentally tested head-to-head against a named comparator under identical assay conditions. All differentiation claims above are therefore based on class-level SAR inference, computed property comparisons, reactivity logic, and commercial availability benchmarking. High-strength differential evidence (tier: Direct head-to-head comparison or Cross-study comparable with identical assay protocols) is currently absent from the published literature [1].

Evidence Gaps Data Availability Risk Assessment

Evidence-Backed Application Scenarios for N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide (CAS 851169-62-5) in Research and Industrial Settings


Medicinal Chemistry: Ortho-Chlorophenyl-Thiazole SAR Probe for CNS Lead Optimization

The target compound's XLogP3 of 3.2 places it within the favorable lipophilicity window for CNS drug candidates, and its ortho-chloro substitution provides a distinct steric and electronic profile compared to para-chloro or unsubstituted phenyl analogs. Medicinal chemists undertaking 4-arylthiazole SAR campaigns can use this compound as a probe to interrogate the effect of ortho-chloro substitution on target binding, selectivity, and metabolic stability, where the para-chloro analog may fail to capture the ortho-specific conformational constraint imposed by the steric clash with the thiazole ring [1].

Heterocyclic Synthesis: Key Building Block for Knoevenagel-Derived Compound Libraries

The active methylene group of the cyanoacetamide side chain enables Knoevenagel condensations with aryl aldehydes, yielding α-cyanoacrylamide intermediates that can be further cyclized to pyridones, pyrazoles, chromenes, and thiazolo[3,2-a]pyrimidines. This reactivity profile makes the compound a strategic starting material for diversity-oriented synthesis of thiazole-containing heterocyclic libraries, a route that is inaccessible when using the corresponding 2-chloroacetamide analog, which instead undergoes nucleophilic displacement at the chloromethyl position [2] [3].

Physicochemical Property Benchmarking: Reference Compound for logP and TPSA Calibration

With a computed XLogP3 of 3.2, TPSA of 94 Ų, one H-bond donor, and four H-bond acceptors, the target compound occupies a region of drug-like chemical space defined by Lipinski's Rule of Five. It can serve as a calibration standard or reference compound in chromatographic logP determination studies (e.g., RP-TLC or HPLC methods) for N-(4-arylthiazol-2-yl)-2-cyanoacetamide series, where its distinctly intermediate lipophilicity—between the more lipophilic phenyl analog and the less lipophilic tert-butyl analog—provides a useful anchor point for retention time vs. logP correlations [1] [4].

Procurement Risk Mitigation: Strategic Stocking for Academic Screening Centers

Given that the target compound bridges an SAR gap (ortho-chloro substitution) and a reactivity gap (cyanoacetamide vs. chloroacetamide), academic screening centers and core facilities supporting multiple PI-driven projects can justify stocking this compound as a differentiated entity that cannot be replaced by the more commonly cataloged phenyl or para-chloro analogs. Its availability in 1 g and 5 g sizes from SCBT provides scalable procurement options from initial hit validation through follow-up SAR expansion .

Quote Request

Request a Quote for N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.